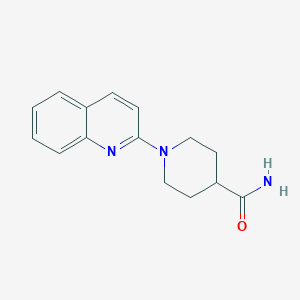
1-Quinolin-2-ylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Quinolin-2-ylpiperidine-4-carboxamide is a compound that combines the structural features of quinoline and piperidine. Quinoline is a nitrogen-containing heterocyclic aromatic compound, while piperidine is a six-membered heterocycle with one nitrogen atom.
Preparation Methods
The synthesis of 1-Quinolin-2-ylpiperidine-4-carboxamide typically involves the combination of quinoline and piperidine derivatives through various synthetic routes. Some common methods include:
Classical Synthesis Protocols: These include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods.
Green and Sustainable Methods: Recent advances have focused on greener and more sustainable methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts
Industrial Production: Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Quinolin-2-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the quinoline or piperidine rings. .
Cyclization: Cyclization reactions can lead to the formation of various quinoline and piperidine derivatives.
Scientific Research Applications
1-Quinolin-2-ylpiperidine-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound is explored for its potential therapeutic properties, including antimicrobial, antimalarial, anticancer, and antiviral activities
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Industrial Applications: The compound is utilized in the production of dyes, catalysts, and materials.
Biological Research: It is studied for its interactions with biological targets and its potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-Quinolin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, piperidine derivatives may interact with various receptors and enzymes, contributing to their pharmacological effects .
Comparison with Similar Compounds
1-Quinolin-2-ylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
Quinoline Derivatives: These include compounds like chloroquine and quinine, which are well-known for their antimalarial properties.
Piperidine Derivatives: Examples include piperidine itself and its various substituted forms, which are widely used in medicinal chemistry.
Quinolone Carboxamides: These compounds, such as 4-quinolone-3-carboxamides, are known for their antibacterial and anticancer activities.
The uniqueness of this compound lies in its combined structural features of quinoline and piperidine, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
1-quinolin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c16-15(19)12-7-9-18(10-8-12)14-6-5-11-3-1-2-4-13(11)17-14/h1-6,12H,7-10H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYIVNZVUFJHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
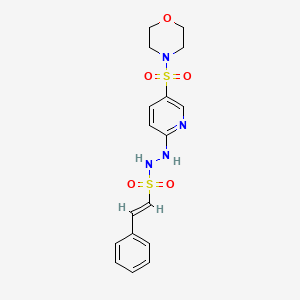
![2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide](/img/structure/B7499138.png)
![1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7499150.png)
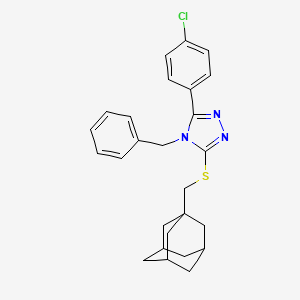

![3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7499164.png)

![5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7499176.png)
![2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B7499181.png)
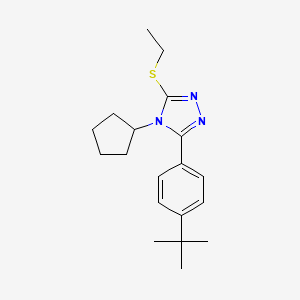
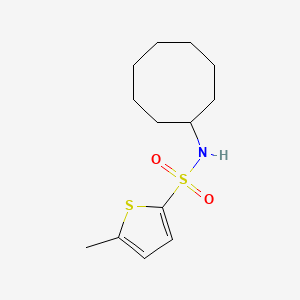
![4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B7499202.png)
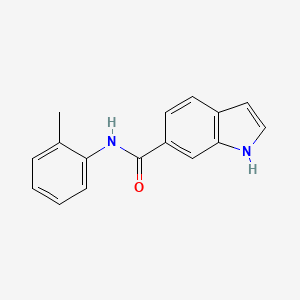
![2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7499218.png)
